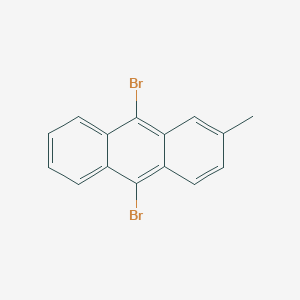

9,10-Dibromo-2-methylanthracene

Description

Properties

IUPAC Name |

9,10-dibromo-2-methylanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Br2/c1-9-6-7-12-13(8-9)15(17)11-5-3-2-4-10(11)14(12)16/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNDNWMMKRSTYTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C3=CC=CC=C3C(=C2C=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 9,10-Dibromo-2-methylanthracene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and spectroscopic data for 9,10-Dibromo-2-methylanthracene. This molecule is a key intermediate in organic synthesis and materials science, valued for its functionalized anthracene core, which serves as a versatile building block for advanced organic materials.

Core Chemical and Physical Properties

This compound is a solid, crystalline substance at room temperature. The presence of the bromine atoms at the meso-positions (9 and 10) of the anthracene core is critical to its reactivity, while the methyl group at the 2-position enhances solubility in organic solvents and provides an additional site for chemical modification.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 177839-45-1 | [1][2] |

| Molecular Formula | C₁₅H₁₀Br₂ | [1] |

| Molecular Weight | 350.05 g/mol | [1][2] |

| Appearance | White to Yellow to Green powder/crystal | |

| Melting Point | 141.0 - 145.0 °C | |

| Boiling Point | 440.2 ± 25.0 °C (Predicted) | [3] |

| Purity | >96.0% (by GC) | |

| XLogP3 | 6.2 | [1] |

| MDL Number | MFCD00266492 |[1][4] |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in public databases. However, the expected spectral characteristics can be inferred from the parent compound, 9,10-dibromoanthracene, and the known effects of a methyl substituent.

Table 2: Expected Spectroscopic Characteristics for this compound

| Technique | Expected Features |

|---|---|

| ¹H NMR | - Aromatic region: Complex multiplets corresponding to the seven aromatic protons. The symmetry is lower than in 9,10-dibromoanthracene, leading to more complex splitting patterns. - Aliphatic region: A singlet peak around 2.5 ppm corresponding to the methyl group protons. |

| ¹³C NMR | - Aromatic region: Multiple signals for the aromatic carbons. The carbons bearing bromine atoms (C9, C10) would appear in a characteristic region. - Aliphatic region: A single peak for the methyl carbon. |

| IR Spectroscopy | - Aromatic C-H stretching above 3000 cm⁻¹. - Aliphatic C-H stretching from the methyl group just below 3000 cm⁻¹. - C=C aromatic ring stretching vibrations around 1600-1450 cm⁻¹. - C-Br stretching vibrations in the lower wavenumber region (typically below 600 cm⁻¹). |

| UV-Vis Spectroscopy | The UV-Vis spectrum is expected to show the characteristic fine structure of the anthracene core, with absorption bands likely in the range of 350-450 nm.[5] The methyl group may cause a slight bathochromic (red) shift compared to the parent compound. |

For reference, the well-documented spectral data for the parent compound, 9,10-dibromoanthracene , is provided below.

Table 3: Reference Spectroscopic Data for 9,10-Dibromoanthracene (CAS: 523-27-3)

| Technique | Data and Conditions | Source(s) |

|---|---|---|

| ¹H NMR | (300 MHz, CDCl₃): δ 8.59 (m, 4H), 7.63 (m, 4H). | [6][7] |

| ¹³C NMR | (CDCl₃): δ 131.55, 129.78, 127.55, 125.51. (Note: Only four signals due to symmetry). | [8] |

| IR Spectroscopy | (KBr Pellet): Key absorptions at 2920, 2850 (C-H stretch), 1650, 1560 (C=C aromatic stretch), 926, 746 (C-H out-of-plane bend), 579 (C-Br stretch) cm⁻¹. | [6][9][10] |

| Mass Spectrometry | (EI): m/z 336 [M]⁺, 334, 338. The isotopic pattern clearly shows the presence of two bromine atoms. |[7] |

Synthesis and Experimental Protocols

The primary route for synthesizing 9,10-dibromoanthracene derivatives is through the electrophilic bromination of the corresponding anthracene precursor. The 9 and 10 positions of the anthracene core are highly susceptible to electrophilic attack.

This protocol is adapted from the established synthesis of 9,10-dibromoanthracene.[11]

Materials:

-

2-Methylanthracene

-

Bromine (Br₂)

-

Carbon tetrachloride (CCl₄) or other suitable inert solvent

-

5-liter three-neck round-bottom flask

-

Mechanical stirrer

-

Dropping funnel

-

Reflux condenser

Procedure:

-

Suspend 2-methylanthracene in carbon tetrachloride in the reaction flask.

-

While stirring vigorously, slowly add a stoichiometric amount (2.1 equivalents) of bromine from the dropping funnel. The reaction is exothermic and should be controlled, initially proceeding at room temperature. Vigorous stirring is essential to prevent the starting material from being coated by the less soluble product.

-

After the addition of bromine is complete (approx. 30-60 minutes), gently warm the reaction mixture to reflux using a steam bath.

-

Maintain the reflux with continuous stirring for one hour to ensure the reaction goes to completion.

-

Allow the mixture to cool to room temperature. The crude this compound will precipitate.

-

Collect the solid product by filtration and wash it with a small amount of cold carbon tetrachloride to remove residual impurities.

-

Dry the product.

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent like toluene or by column chromatography on silica gel using a non-polar eluent system (e.g., hexane/dichloromethane).

Chemical Reactivity and Applications

The chemical reactivity of this compound is dominated by the two carbon-bromine bonds. These positions are activated for a variety of transformations, making the molecule a valuable precursor for more complex structures.

The bromine atoms are excellent leaving groups for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings.[3][12] These reactions allow for the formation of new carbon-carbon bonds, enabling the synthesis of highly conjugated systems used in organic electronics (e.g., OLEDs and OFETs).[12]

This protocol demonstrates the functionalization of the dibromoanthracene core.[3]

Materials:

-

This compound (1 equivalent)

-

Arylboronic acid (2.2 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (catalyst)

-

Sodium carbonate (Na₂CO₃) or another suitable base

-

Solvent mixture (e.g., Toluene, THF, and water)

Procedure:

-

In a round-bottom flask, combine this compound, the arylboronic acid, and the base in the solvent mixture.

-

Degas the solution by bubbling argon or nitrogen through it for at least 15 minutes to remove oxygen.

-

Add the palladium catalyst to the reaction mixture under an inert atmosphere.

-

Heat the mixture (e.g., to 85-90 °C) and stir for several hours, monitoring the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction, and perform an aqueous workup. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Dry the combined organic layers, remove the solvent under reduced pressure, and purify the product by column chromatography.

Research on the parent 9,10-dibromoanthracene has shown that the C-Br bonds can be selectively cleaved using voltage pulses from a scanning tunneling microscope (STM) tip.[13][14] This technique allows for the creation of highly reactive diradical species on a surface, which can then be induced to undergo further reactions, such as cyclization.[13] This highlights the potential of dibromoanthracene derivatives in the field of single-molecule electronics and on-surface synthesis.

Safety and Handling

While a specific safety data sheet for this compound is not universally available, data from the closely related 9,10-dibromoanthracene suggests the following precautions:

-

Hazards: May cause skin, eye, and respiratory irritation. It is classified as an environmental hazard and is very toxic to aquatic life with long-lasting effects.

-

Handling: Use in a well-ventilated area or a fume hood. Avoid breathing dust. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its core properties are defined by the luminescent anthracene backbone and the highly reactive C-Br bonds at the 9 and 10 positions. These features make it an essential building block for the synthesis of advanced conjugated materials for applications in organic electronics and optoelectronics. The protocols and data presented in this guide serve as a foundational resource for researchers working with this compound.

References

- 1. This compound | C15H10Br2 | CID 1713096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. benchchem.com [benchchem.com]

- 4. 177839-45-1|this compound|BLD Pharm [bldpharm.com]

- 5. Anthracene, 9,10-dibromo- [webbook.nist.gov]

- 6. 9,10-Dibromoanthracene | C14H8Br2 | CID 68226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 9,10-Dibromoanthracene(523-27-3) 13C NMR [m.chemicalbook.com]

- 8. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversi ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C5TC02626A [pubs.rsc.org]

- 9. Anthracene, 9,10-dibromo- [webbook.nist.gov]

- 10. 9,10-Dibromo anthracene [webbook.nist.gov]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. ossila.com [ossila.com]

- 13. 9,10-Dibromoanthracene - Wikipedia [en.wikipedia.org]

- 14. acs.org [acs.org]

An In-depth Technical Guide to 9,10-Dibromo-2-methylanthracene

CAS Number: 177839-45-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 9,10-Dibromo-2-methylanthracene, a key intermediate in the field of organic electronics and materials science. This document details its chemical and physical properties, outlines a probable synthetic route with a detailed experimental protocol, and discusses its applications, particularly in the development of advanced organic materials. While this compound is of significant interest for materials science, it should be noted that there is currently limited to no available information on its biological activity or its direct application in drug development signaling pathways.

Core Chemical and Physical Properties

This compound is a substituted polycyclic aromatic hydrocarbon. The presence of bromine atoms at the 9 and 10 positions makes it an excellent precursor for further functionalization through various cross-coupling reactions. The methyl group at the 2-position can subtly influence its electronic properties and solubility.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 177839-45-1 | [1] |

| Molecular Formula | C₁₅H₁₀Br₂ | [1] |

| Molecular Weight | 350.05 g/mol | [1] |

| Appearance | White to Yellow to Green powder/crystal | TCI Chemicals |

| Melting Point | 141.0 to 145.0 °C | TCI Chemicals |

| IUPAC Name | This compound | [1] |

| Synonyms | 9,10-DIBROMO-2-METHYL-ANTHRACENE | [1] |

Synthesis and Purification

Proposed Synthetic Pathway

The bromination of 2-methylanthracene at the 9 and 10 positions is an electrophilic aromatic substitution reaction. The meso-positions (9 and 10) of the anthracene core are the most electron-rich and sterically accessible, making them highly susceptible to electrophilic attack.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Adapted from the Synthesis of 9,10-Dibromoanthracene)

This protocol is adapted from the established synthesis of 9,10-dibromoanthracene and may require optimization for 2-methylanthracene.

Materials:

-

2-Methylanthracene

-

Bromine (Br₂)

-

Carbon tetrachloride (CCl₄) or another suitable inert solvent

-

Round-bottom flask

-

Dropping funnel

-

Stirrer

-

Reflux condenser

-

Heating mantle

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a stirrer, dropping funnel, and reflux condenser, suspend 2-methylanthracene in carbon tetrachloride.

-

Bromine Addition: Slowly add a solution of bromine in carbon tetrachloride to the stirring suspension at room temperature. The addition should be controlled to maintain a steady reaction rate and minimize the evolution of hydrogen bromide gas.

-

Reaction: After the addition is complete, gently warm the reaction mixture to reflux and maintain for 1-2 hours to ensure complete dibromination.

-

Cooling and Filtration: Allow the mixture to cool to room temperature, which should result in the precipitation of the crude product. Collect the solid by vacuum filtration and wash with a small amount of cold carbon tetrachloride.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent such as toluene or xylene to yield the final product as a crystalline solid.

Spectroscopic Characterization (Predicted)

While specific spectroscopic data for this compound is not widely published, the expected spectral characteristics can be predicted based on its structure.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the range of 7.0-8.5 ppm. A singlet for the methyl protons around 2.5 ppm. The integration and splitting patterns would confirm the substitution pattern. |

| ¹³C NMR | Signals for the aromatic carbons, with the carbons attached to bromine appearing at a characteristic downfield shift. A signal for the methyl carbon around 20-25 ppm. |

| Mass Spec (EI) | A molecular ion peak (M⁺) corresponding to the molecular weight of the compound. A characteristic isotopic pattern for two bromine atoms (M⁺, M⁺+2, M⁺+4 in a ratio of approximately 1:2:1). |

| FT-IR | C-H stretching vibrations for the aromatic and methyl groups. C=C stretching vibrations characteristic of the anthracene core. C-Br stretching vibrations in the fingerprint region. |

Applications in Materials Science and Organic Electronics

The primary application of this compound is as a versatile building block for the synthesis of more complex, high-performance organic materials. The bromine atoms serve as reactive handles for introducing various functional groups via cross-coupling reactions.

Suzuki and Sonogashira Cross-Coupling Reactions

This compound is an ideal substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki and Sonogashira reactions. These reactions allow for the formation of carbon-carbon bonds, enabling the extension of the π-conjugated system.

Caption: Key cross-coupling reactions of this compound.

Organic Light-Emitting Diodes (OLEDs)

Derivatives of this compound are promising candidates for use in Organic Light-Emitting Diodes (OLEDs). By attaching various aryl or other chromophoric groups, the emission color, quantum efficiency, and charge transport properties of the resulting materials can be finely tuned. These materials can function as emitters, hosts, or charge transport layers within an OLED device.

Caption: Generalized workflow for incorporating anthracene derivatives into an OLED.

Safety and Handling

Detailed toxicological data for this compound is not available. However, as with all halogenated aromatic compounds, it should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in the field of materials science. Its utility stems from the reactive bromine atoms at the 9 and 10 positions, which allow for the straightforward synthesis of a wide array of functionalized anthracene derivatives. These derivatives have shown significant promise for applications in organic electronics, particularly in the development of new materials for OLEDs. While its potential in drug development is not currently established, its rich chemistry and photophysical properties may inspire future research in related fields. Further research into the specific properties and applications of this compound and its derivatives is warranted to fully unlock their potential.

References

An In-depth Technical Guide to 9,10-Dibromo-2-methylanthracene

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 9,10-Dibromo-2-methylanthracene, tailored for researchers, scientists, and professionals in drug development and materials science.

Physicochemical Properties

This compound is a halogenated polycyclic aromatic hydrocarbon. The introduction of bromine atoms at the 9 and 10 positions of the anthracene core significantly influences its electronic properties and reactivity, making it a valuable intermediate in organic synthesis.

Table 1: Quantitative Data for this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₀Br₂ | [1] |

| Molecular Weight | 350.05 g/mol | [2] |

| CAS Number | 177839-45-1 | [1][2] |

| Appearance | White to Yellow to Green powder to crystal | |

| Melting Point | 141.0 to 145.0 °C | [2] |

| Boiling Point (Predicted) | 440.2 ± 25.0 °C | [2] |

| Density (Predicted) | 1.696 ± 0.06 g/cm³ | [2] |

| Purity | >96.0% (GC) |

Molecular Structure

The structure of this compound is characterized by a tricyclic aromatic core of anthracene with bromine substituents at the central (meso) positions and a methyl group on one of the outer rings.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 9,10-Dibromo-2-methylanthracene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 9,10-Dibromo-2-methylanthracene. Due to the absence of a publicly available experimental spectrum for this specific molecule, this document presents a predicted spectrum based on established principles of substituent effects on polycyclic aromatic hydrocarbons (PAHs). The analysis is supported by data from the parent compound, 9,10-dibromoanthracene, and general spectroscopic rules. This guide also includes a comprehensive experimental protocol for acquiring high-quality ¹H NMR data for this class of compounds.

Predicted ¹H NMR Spectral Data

The introduction of a methyl group at the C-2 position of the 9,10-dibromoanthracene core breaks the molecule's C₂ᵥ symmetry. This results in seven distinct signals in the aromatic region and one signal for the methyl protons. The methyl group, being weakly electron-donating, is expected to cause a slight upfield shift (shielding) for its ortho (H-1, H-3) and para (H-6) protons compared to the parent compound.

The predicted chemical shifts (δ), multiplicities, and coupling constants (J) are summarized in the table below. These predictions are based on the analysis of substituent effects and comparison with similar aromatic systems.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-1 | ~8.45 | d (doublet) | J ≈ 9.0 | 1H |

| H-3 | ~8.20 | s (singlet) | - | 1H |

| H-4 | ~8.35 | d (doublet) | J ≈ 9.0 | 1H |

| H-5 | ~8.55 | m (multiplet) | - | 1H |

| H-8 | ~8.55 | m (multiplet) | - | 1H |

| H-6 | ~7.65 | m (multiplet) | - | 1H |

| H-7 | ~7.65 | m (multiplet) | - | 1H |

| 2-CH₃ | ~2.55 | s (singlet) | - | 3H |

Note: The chemical shifts for the protons on the unsubstituted ring (H-5, H-6, H-7, H-8) are expected to be complex and are grouped as multiplets. The exact chemical shifts can vary based on the solvent and experimental conditions.

Logical Diagram: Proton Signal Assignment

The following diagram illustrates the logical relationship between the unique protons of this compound and their predicted signals in the ¹H NMR spectrum.

Detailed Experimental Protocol for ¹H NMR Acquisition

This section outlines a standard protocol for acquiring a high-quality ¹H NMR spectrum of a solid, aromatic compound like this compound.

1. Sample Preparation

-

Analyte Quantity : Weigh approximately 5-15 mg of the solid this compound.[1][2] For small molecules (<1000 g/mol ), this amount is typically sufficient for a ¹H NMR spectrum with good signal-to-noise in a few minutes of acquisition time.[1]

-

Solvent Selection : Use a high-purity deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for non-polar aromatic compounds. Use approximately 0.6-0.7 mL of the solvent.[1] Deuterated solvents are essential to avoid large solvent signals that would overwhelm the analyte signals and to provide a lock signal for the spectrometer.[1][3]

-

Dissolution :

-

Place the weighed solid into a clean, small vial.

-

Add the deuterated solvent (e.g., CDCl₃) to the vial.

-

Gently vortex or swirl the vial to ensure the compound is fully dissolved. Preparing the sample in a secondary vial makes complete dissolution easier to achieve and observe.[1]

-

-

Filtration and Transfer :

-

Place a small, tight plug of glass wool into a Pasteur pipette. Do not use cotton wool, as solvents can leach impurities from it.

-

Filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[1] Suspended solids can severely degrade the magnetic field homogeneity, leading to broad spectral lines.

-

Ensure the final sample height in the NMR tube is approximately 4-5 cm (0.5-0.6 mL).[4]

-

-

Internal Standard (Optional but Recommended) : For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added. Typically, the residual proton signal of the deuterated solvent (e.g., CHCl₃ in CDCl₃ at δ 7.26 ppm) is used for calibration.[1]

2. NMR Spectrometer Setup and Data Acquisition

The following are general parameters for a modern Fourier-transform NMR (FT-NMR) spectrometer (e.g., 400-600 MHz).

-

Instrument Preparation :

-

Insert the NMR tube into a spinner turbine, adjusting the depth with a gauge.

-

Place the sample into the spectrometer's autosampler or manually lower it into the magnet.

-

-

Locking and Shimming :

-

Lock : The spectrometer will automatically lock onto the deuterium signal of the solvent. This compensates for any magnetic field drift over time.

-

Shimming : The magnetic field must be shimmed to ensure homogeneity across the sample volume. This process minimizes peak broadening and distortion. Modern spectrometers have automated shimming routines that are highly effective.[5]

-

-

Acquisition Parameters :

-

Experiment : Select a standard 1D proton acquisition experiment.

-

Spectral Width : Set a spectral width appropriate for proton signals, typically from -1 to 12 ppm.

-

Pulse Angle : A 30-45° pulse angle is often sufficient for routine spectra, allowing for a shorter relaxation delay.

-

Acquisition Time (AT) : Typically 2-4 seconds.

-

Relaxation Delay (D1) : A delay of 1-2 seconds is usually adequate for qualitative ¹H NMR.

-

Number of Scans (NS) : For the recommended sample concentration, 8 to 16 scans should provide an excellent signal-to-noise ratio.

-

-

Data Processing :

-

Fourier Transform : The acquired Free Induction Decay (FID) is converted into the frequency-domain spectrum.

-

Phasing : The spectrum must be manually or automatically phase-corrected to ensure all peaks are in the pure absorption mode (positive and upright).

-

Baseline Correction : A polynomial function is applied to correct any rolling or distortion in the spectral baseline.

-

Referencing : Calibrate the chemical shift axis by setting the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or the TMS signal (0.00 ppm) to its known value.

-

Integration : Integrate the area under each signal to determine the relative number of protons each signal represents.

-

References

Solubility of 9,10-Dibromo-2-methylanthracene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 9,10-Dibromo-2-methylanthracene in organic solvents. Due to a notable scarcity of quantitative solubility data for this specific compound in peer-reviewed literature and chemical databases, this document provides available qualitative and limited quantitative data for the closely related analogue, 9,10-dibromoanthracene, to serve as a practical reference. Furthermore, a comprehensive, generalized experimental protocol for the accurate determination of the solubility of sparingly soluble aromatic compounds like this compound is detailed, providing a robust framework for researchers to generate precise data in their own laboratory settings.

Introduction

This compound is a substituted polycyclic aromatic hydrocarbon with potential applications in materials science, organic electronics, and as a synthetic intermediate. Understanding its solubility profile in various organic solvents is a critical prerequisite for its use in solution-phase reactions, purification processes such as recrystallization, and formulation development. The dissolution behavior of a compound is fundamental to controlling reaction kinetics, optimizing yields, and ensuring the homogeneity of materials.

This guide recognizes the current limitations in available data and aims to provide the most relevant information by presenting solubility characteristics of the parent compound, 9,10-dibromoanthracene, as a surrogate. Additionally, a detailed experimental methodology is provided to empower researchers to determine the solubility of this compound with high accuracy.

Solubility Data for 9,10-Dibromoanthracene (as a proxy)

| Solvent | Temperature | Solubility | Data Type | Citation |

| Benzene | Hot | Soluble | Qualitative | [1] |

| Benzene | Cold | Slightly Soluble | Qualitative | [1] |

| Toluene | Hot | Soluble | Qualitative | [1] |

| Chloroform | Not Specified | Soluble | Qualitative | [1] |

| Carbon Tetrachloride | Not Specified | Sparingly Soluble | Qualitative | [2] |

| Xylenes | Standard Temp. | ~29 mM | Quantitative | [3] |

| Alcohol (unspecified) | Not Specified | Slightly Soluble | Qualitative | [1] |

| Ether (unspecified) | Not Specified | Slightly Soluble | Qualitative | [1] |

| Dichloromethane | Standard Temp. | Poorly Soluble | Qualitative | [3] |

| Ethyl Acetate | Standard Temp. | Poorly Soluble | Qualitative | [3] |

| n-Butanol | Standard Temp. | Poorly Soluble | Qualitative | [3] |

| Petroleum Ether | Standard Temp. | Poorly Soluble | Qualitative | [3] |

| Water | Not Specified | Insoluble | Qualitative | [1] |

Experimental Protocol: Determination of Solubility via Isothermal Shake-Flask Method

The isothermal shake-flask method is a well-established and reliable technique for determining the equilibrium solubility of a compound in a given solvent. The concentration of the dissolved solute can then be accurately measured using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical or HPLC grade)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Constant temperature orbital shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer or HPLC system

3.2. Procedure

-

Preparation of Supersaturated Solutions: Add an excess amount of crystalline this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved at equilibrium.

-

Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixtures for a sufficient duration (typically 24-72 hours) to ensure that equilibrium is reached. The time to reach equilibrium should be determined empirically by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration remains constant.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow the excess solid to sediment.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the clear supernatant using a pipette. Immediately filter the solution using a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals. The filter material should be chemically inert to the solvent.

-

Dilution and Analysis:

-

For UV-Vis Spectroscopy: If the compound has a distinct chromophore, create a calibration curve by preparing a series of standard solutions of known concentrations. Dilute the filtered saturated solution with the same solvent to bring its absorbance within the linear range of the calibration curve. Measure the absorbance at the wavelength of maximum absorbance (λmax).

-

For HPLC: Similarly, prepare a calibration curve with standard solutions. Dilute the filtered saturated solution and inject a known volume into the HPLC system.

-

-

Concentration Calculation: Use the prepared calibration curve to determine the concentration of the diluted solution. Calculate the concentration of the original saturated solution by applying the dilution factor. This value represents the solubility of this compound in the specific solvent at the experimental temperature.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for solubility determination.

Conclusion

While direct quantitative solubility data for this compound remains elusive in public-domain literature, the information available for 9,10-dibromoanthracene provides a useful starting point for solvent screening. For precise and reliable data, the detailed isothermal shake-flask protocol outlined in this guide is recommended. This methodology, combined with standard analytical techniques, will enable researchers to generate the critical solubility data required for the successful application of this compound in their work.

References

The Photoluminescence of 9,10-Dibromo-2-methylanthracene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated photoluminescent properties of 9,10-Dibromo-2-methylanthracene and a detailed framework for its experimental characterization. Due to a lack of specific experimental data for this compound in the current scientific literature, this document leverages established principles of photochemistry and the known properties of related anthracene derivatives to predict its behavior. We discuss the theoretical underpinnings of its fluorescence, including the influential "heavy atom effect" from bromine substitution and the potential perturbations introduced by the methyl group. This guide also offers detailed, generalized experimental protocols for the measurement of key photoluminescent parameters and presents a comparative analysis of related compounds to serve as a benchmark for future studies.

Introduction to this compound

This compound is a polycyclic aromatic hydrocarbon (PAH) derivative. The parent anthracene molecule is known for its characteristic blue fluorescence. However, the introduction of substituents can dramatically alter its photophysical behavior. In this derivative, two key modifications to the anthracene core are present: bromine atoms at the 9 and 10 positions and a methyl group at the 2 position. Understanding the interplay of these substituents is crucial to predicting and verifying the compound's luminescent properties.

Theoretical Photoluminescent Properties

The photoluminescence of this compound is expected to be significantly influenced by two primary factors:

-

The Heavy Atom Effect: The presence of bromine atoms at the 9 and 10 positions is anticipated to be the dominant factor governing the photoluminescent behavior of this molecule. The "heavy atom effect" describes how the proximity of an atom with a high atomic number (like bromine) to a fluorophore enhances the rate of intersystem crossing (ISC).[1] ISC is a non-radiative process where an excited singlet state transitions to a triplet state. This process competes directly with fluorescence (radiative decay from the singlet state), and a higher ISC rate typically leads to significant fluorescence quenching , resulting in a low fluorescence quantum yield.[2]

-

Influence of the Methyl Group: The methyl group at the 2-position is expected to have a more subtle effect. The introduction of methyl groups onto aromatic systems can have varied consequences on their fluorescence properties.[3] In some cases, they can cause a slight decrease in the fluorescence rate constant while slightly increasing the intersystem crossing rate.[3] Steric hindrance caused by the methyl group could also influence the molecular geometry and, consequently, the electronic transitions.[3] However, compared to the pronounced quenching effect of the two bromine atoms, the impact of the single methyl group is likely to be secondary.

Based on these principles, it is hypothesized that this compound will exhibit weak fluorescence.

Comparative Photophysical Data of Related Anthracene Derivatives

To provide a context for the anticipated properties of this compound, the following table summarizes the photoluminescent data for anthracene and its other derivatives.

| Compound | Solvent | Excitation Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield (Φf) |

| Anthracene | Ethanol | 355 | 380, 401, 425 | ~0.27-0.36 |

| 2-Methylanthracene | Not Specified | Not Specified | Not Specified | Not Specified |

| 9,10-Dibromoanthracene | Not Specified | Not Specified | Blue Emission | Significantly lower than anthracene |

| 9,10-Diphenylanthracene | Cyclohexane | ~375 | ~408, 430 | ~0.90-1.00 |

Experimental Protocols for Photoluminescence Characterization

The following sections outline a generalized experimental approach for the comprehensive photophysical characterization of this compound.

Materials and Instrumentation

-

Solvent: A spectrograde, non-polar solvent such as cyclohexane or toluene is recommended to minimize solvent-fluorophore interactions.

-

Fluorescence Standard: A well-characterized fluorescence standard with a known quantum yield and an emission range that does not significantly overlap with the expected emission of the sample (e.g., quinine sulfate in 0.1 M H₂SO₄ or 9,10-diphenylanthracene in cyclohexane).

-

UV-Vis Spectrophotometer: For measuring absorbance spectra.

-

Fluorometer: Equipped with an excitation and emission monochromator to record fluorescence spectra.

Sample Preparation

-

Prepare a stock solution of this compound in the chosen solvent at a concentration of approximately 10⁻³ M.

-

From the stock solution, prepare a series of dilutions with concentrations ranging from 10⁻⁵ M to 10⁻⁷ M.

-

Prepare a similar series of dilutions for the chosen fluorescence standard.

Measurement of Absorbance and Fluorescence Spectra

-

Absorbance Spectra: Record the UV-Vis absorbance spectra for all diluted solutions of both the sample and the standard. The absorbance at the chosen excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Fluorescence Emission Spectra:

-

Set the excitation wavelength on the fluorometer to a value where the sample absorbs strongly.

-

Record the fluorescence emission spectrum of the sample, scanning a wavelength range appropriate to capture the full emission profile.

-

Repeat the measurement for the fluorescence standard using the same excitation wavelength and instrument settings.

-

Determination of Relative Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) of the sample can be determined relative to a standard using the following equation:

Φf_sample = Φf_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample / n_std)²

Where:

-

Φf is the fluorescence quantum yield.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

"sample" and "std" refer to the sample and the standard, respectively.

Procedure:

-

Measure the absorbance at the excitation wavelength for both the sample and standard solutions.

-

Measure the fluorescence emission spectra and integrate the area under the curves to obtain the integrated fluorescence intensities (I).

-

Calculate the quantum yield of the sample using the formula above.

Visualizing the Experimental Workflow

The following diagrams illustrate the key workflows for characterizing the photoluminescence of this compound.

Caption: Experimental workflow for photoluminescence characterization.

Caption: Jablonski diagram illustrating the photophysical pathways.

Conclusion

While direct experimental data on the photoluminescence of this compound is currently unavailable, a strong theoretical framework suggests that its fluorescence will be significantly quenched due to the heavy atom effect of the bromine substituents. The methyl group is expected to play a minor role in its photophysical properties. The experimental protocols and comparative data provided in this guide offer a robust starting point for researchers to empirically determine the photoluminescent characteristics of this compound. Such studies will be invaluable for its potential applications in materials science and drug development, where precise control over luminescence is often required.

References

An In-depth Technical Guide to the Synthesis of 9,10-Dibromo-2-methylanthracene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic route for 9,10-Dibromo-2-methylanthracene, a key intermediate in the development of advanced organic materials and potential pharmaceutical compounds. The synthesis involves a two-step process commencing with the preparation of 2-methylanthracene, followed by a selective dibromination at the 9 and 10 positions. This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and includes graphical representations of the synthetic pathway and experimental workflow to aid in laboratory-scale production.

Introduction

This compound is a functionalized polycyclic aromatic hydrocarbon with significant potential in materials science and medicinal chemistry. The bromine atoms at the 9 and 10 positions serve as versatile handles for further chemical modifications, such as cross-coupling reactions, enabling the construction of complex molecular architectures for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as fluorescent probes. The methyl group at the 2-position can modulate the electronic properties and solubility of the anthracene core. This guide details a reliable synthetic pathway to access this valuable compound.

Synthetic Pathway Overview

The synthesis of this compound is primarily achieved through the direct bromination of 2-methylanthracene. The starting material, 2-methylanthracene, can be obtained from commercial suppliers or synthesized via established methods, such as the Friedel-Crafts reaction between a suitable phthalic anhydride derivative and toluene, followed by reduction and aromatization. The subsequent and final step is the electrophilic bromination of the 2-methylanthracene core, which selectively targets the electron-rich 9 and 10 positions.

Caption: General synthetic scheme for this compound.

Experimental Protocols

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 2-Methylanthracene | ≥98% | Commercially Available |

| Bromine (Br₂) | Reagent Grade | Standard Chemical Supplier |

| N-Bromosuccinimide (NBS) | ≥98% | Standard Chemical Supplier |

| Carbon Tetrachloride (CCl₄) | Anhydrous, ≥99.5% | Standard Chemical Supplier |

| Chloroform (CHCl₃) | Anhydrous, ≥99.5% | Standard Chemical Supplier |

| Sodium Thiosulfate (Na₂S₂O₃) | ACS Grade | Standard Chemical Supplier |

| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Standard Chemical Supplier |

| Hexanes | ACS Grade | Standard Chemical Supplier |

| Dichloromethane (CH₂Cl₂) | ACS Grade | Standard Chemical Supplier |

Synthesis of this compound

This protocol is adapted from the well-established procedures for the bromination of anthracene.

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HBr), suspend 2-methylanthracene (1.0 eq.) in anhydrous carbon tetrachloride (10-15 mL per gram of starting material).

-

From the dropping funnel, add a solution of bromine (2.2 eq.) in carbon tetrachloride dropwise to the stirred suspension at room temperature over 30 minutes.

-

After the addition is complete, heat the reaction mixture to a gentle reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature. A yellow precipitate of the crude product should form.

-

Filter the precipitate and wash it with a small amount of cold carbon tetrachloride, followed by a wash with an aqueous solution of sodium thiosulfate to remove any unreacted bromine.

-

Wash the solid with water and dry it under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent such as toluene or xylene to yield pure this compound as yellow needles.

Caption: Step-by-step experimental workflow for the synthesis.

Data Presentation

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₅H₁₀Br₂[1] |

| Molecular Weight | 350.05 g/mol [1] |

| Appearance | Yellow crystalline solid |

| Melting Point | 141.0-145.0 °C[2] |

| CAS Number | 177839-45-1[2] |

Typical Reaction Parameters

| Parameter | Value |

| Molar Ratio (2-methylanthracene:Bromine) | 1 : 2.2 |

| Solvent | Carbon Tetrachloride |

| Reaction Temperature | Reflux (~77 °C) |

| Reaction Time | 2-3 hours |

| Typical Yield | 80-90% (unoptimized) |

Characterization

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:

-

¹H NMR: To confirm the aromatic proton signals and the methyl group signal, and to ensure the absence of starting material.

-

¹³C NMR: To identify the number of unique carbon environments in the molecule.

-

Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a dibrominated compound.

-

Melting Point Analysis: To assess the purity of the final product.

Safety Considerations

-

Bromine is highly corrosive, toxic, and volatile. All manipulations should be carried out in a well-ventilated fume hood.

-

Carbon tetrachloride is a toxic and environmentally hazardous solvent. Handle with appropriate personal protective equipment (PPE) and dispose of waste according to institutional guidelines.

-

The reaction generates hydrogen bromide (HBr) gas, which is corrosive and toxic. A gas trap containing a basic solution (e.g., NaOH) should be used to neutralize the evolved gas.

Conclusion

This guide provides a foundational protocol for the synthesis of this compound. The described method, based on the direct bromination of 2-methylanthracene, is a straightforward and efficient route to this valuable intermediate. The provided experimental details and workflow diagrams are intended to facilitate the successful and safe execution of this synthesis in a research laboratory setting. Further optimization of reaction conditions may be necessary to maximize yield and purity depending on the scale of the reaction.

References

An In-depth Technical Guide to the Synthesis of 9,10-Dibromo-2-methylanthracene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing 9,10-Dibromo-2-methylanthracene, a key intermediate in the development of advanced functional materials and organic electronics. This document outlines the core synthetic strategies, provides detailed experimental protocols for each stage, and presents quantitative data in a structured format to facilitate reproducibility and optimization in a research and development setting.

Core Synthetic Strategy

The synthesis of this compound is most effectively achieved through a two-stage process. The initial stage involves the construction of the 2-methylanthracene core, followed by a selective bromination at the 9 and 10 positions. The most established and versatile method for the synthesis of the methylated anthracene scaffold is the Haworth synthesis, which proceeds via a Friedel-Crafts acylation followed by cyclization and reduction.

Stage 1: Synthesis of 2-Methylanthracene via 2-Methylanthraquinone

The initial step in the Haworth synthesis is the Friedel-Crafts acylation of toluene with phthalic anhydride to produce p-toluyl-o-benzoic acid. This intermediate is then cyclized in the presence of fuming sulfuric acid to yield 2-methylanthraquinone.[1][2] The subsequent reduction of the quinone provides the desired 2-methylanthracene.

Experimental Protocol: Synthesis of 2-Methylanthraquinone

This procedure is adapted from the established synthesis of p-toluyl-o-benzoic acid and its subsequent cyclization.[2]

-

Friedel-Crafts Acylation:

-

In a 2-liter round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and a gas trap, add phthalic anhydride (100 g, 0.68 mol) and toluene (400 g, 4.35 mol).

-

Cool the flask in an ice bath.

-

Gradually add anhydrous aluminum chloride (200 g, 1.5 mol) to the stirred mixture.

-

Once the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature with vigorous stirring.

-

After the initial exothermic reaction subsides, heat the mixture on a steam bath until the evolution of hydrogen chloride gas ceases.

-

Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

The resulting solid, p-toluyl-o-benzoic acid, is collected by filtration, washed with water, and dried.

-

-

Cyclization to 2-Methylanthraquinone:

-

To a 2-liter flask, add the dried p-toluyl-o-benzoic acid (157 g, 0.65 mol).

-

Carefully add fuming sulfuric acid (20% SO₃, 1400 g) to the flask, ensuring the flask is cooled in an ice bath to manage the exothermic reaction.

-

Once the addition is complete, heat the mixture on a steam bath for two hours with occasional agitation.

-

After cooling, pour the reaction mixture onto crushed ice.

-

The precipitated 2-methylanthraquinone is collected by filtration, washed thoroughly with hot water, and then with a dilute ammonia solution to remove any remaining acidic impurities.

-

The product is then dried. The expected yield is in the range of 81-90%.[1]

-

Data Presentation: Synthesis of 2-Methylanthraquinone

| Parameter | Value | Reference |

| Starting Materials | Toluene, Phthalic Anhydride | [2] |

| Catalyst | Anhydrous Aluminum Chloride | [2] |

| Cyclization Reagent | Fuming Sulfuric Acid (20% SO₃) | [1] |

| Reaction Time (Acylation) | Until HCl evolution ceases | [2] |

| Reaction Time (Cyclization) | 2 hours | [1] |

| Reaction Temperature (Acylation) | Room temperature, then steam bath | [2] |

| Reaction Temperature (Cyclization) | Steam bath | [1] |

| Yield | 81-90% | [1] |

Experimental Protocol: Reduction of 2-Methylanthraquinone to 2-Methylanthracene

The reduction of the anthraquinone to the corresponding anthracene can be achieved using various reducing agents. A common and effective method is the use of zinc dust in an alkaline medium.

-

Reduction:

-

In a round-bottomed flask, suspend 2-methylanthraquinone in a solution of sodium hydroxide.

-

Add zinc dust to the suspension.

-

Heat the mixture to reflux with stirring. The progress of the reaction can be monitored by the change in color of the solution.

-

Once the reduction is complete, the hot solution is filtered to remove the excess zinc and zinc oxide.

-

Upon cooling, 2-methylanthracene precipitates from the filtrate.

-

The product is collected by filtration, washed with water, and dried.

-

Stage 2: Bromination of 2-Methylanthracene

The final step is the selective bromination of 2-methylanthracene at the 9 and 10 positions. This electrophilic aromatic substitution is typically carried out using elemental bromine in a non-polar solvent. It is crucial to perform the reaction in the absence of light to prevent free-radical side-chain bromination of the methyl group.[3]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the well-established procedure for the bromination of anthracene.[3]

-

Bromination:

-

In a flask protected from light, suspend 2-methylanthracene in carbon tetrachloride.

-

Cool the suspension in an ice bath.

-

Slowly add a solution of bromine in carbon tetrachloride dropwise to the stirred suspension.

-

After the addition is complete, continue stirring at room temperature until the reaction is complete. The progress can be monitored by the disappearance of the starting material using thin-layer chromatography.

-

The precipitated product, this compound, is collected by filtration.

-

Wash the solid with a small amount of cold carbon tetrachloride and dry to obtain the final product.

-

Data Presentation: Synthesis of this compound

| Parameter | Value | Reference |

| Starting Material | 2-Methylanthracene | Adapted from[3] |

| Brominating Agent | Bromine (Br₂) | Adapted from[3] |

| Solvent | Carbon Tetrachloride (CCl₄) | Adapted from[3] |

| Reaction Conditions | Ice bath during addition, then room temperature, in the dark | Adapted from[3] |

| Purification | Filtration and washing with cold solvent | Adapted from[3] |

Synthetic Pathway Visualization

The overall synthetic scheme for the preparation of this compound is depicted below.

Caption: Synthetic pathway for this compound.

References

An In-depth Technical Guide to the Electrophilic Bromination of 2-Methylanthracene

Abstract

This technical guide provides a comprehensive overview of the electrophilic bromination of 2-methylanthracene, a key reaction for the functionalization of polycyclic aromatic hydrocarbons (PAHs). Anthracene and its derivatives are crucial building blocks in materials science and drug development. Understanding the regioselectivity and reaction kinetics of their halogenation is paramount for synthesizing novel organic semiconductors, fluorescent probes, and pharmaceutical intermediates. This document details the underlying reaction mechanisms, provides established experimental protocols, and presents quantitative data from related studies to predict reaction outcomes.

Introduction

Anthracene is a tricyclic aromatic hydrocarbon known for its unique electronic properties and reactivity. Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing such systems. In anthracene, the central ring (C9 and C10 positions) is significantly more reactive towards electrophiles than the terminal rings. This enhanced reactivity is attributed to the greater resonance stabilization of the arenium ion intermediate (also known as a Wheland intermediate or sigma complex), which retains two intact benzene rings.[1]

The introduction of a methyl group at the 2-position of the anthracene core influences the regioselectivity of subsequent electrophilic attacks. The methyl group is an electron-donating group, which activates the ring system, further facilitating electrophilic substitution. This guide focuses specifically on the electrophilic bromination, exploring the interplay between the inherent reactivity of the anthracene nucleus and the directing effects of the 2-methyl substituent.

Reaction Mechanism and Regioselectivity

The electrophilic bromination of an aromatic compound is a stepwise process.[2] First, the electrophile (Br⁺) is generated, often with the aid of a Lewis acid catalyst like iron(III) bromide (FeBr₃), which polarizes the bromine molecule (Br₂).[3] The aromatic ring then attacks the electrophilic bromine, forming a resonance-stabilized carbocation intermediate (the arenium ion). Finally, a proton is abstracted from the intermediate to restore aromaticity, yielding the brominated product.[4]

For 2-methylanthracene, the attack is expected to occur predominantly at the highly activated 9- and 10-positions. The formation of the arenium ion by attack at C9 or C10 allows for the positive charge to be delocalized while preserving the aromaticity of the two terminal rings, which is energetically favorable.[1] This leads to the formation of two primary isomeric products: 9-bromo-2-methylanthracene and 10-bromo-2-methylanthracene.

It is crucial to distinguish between ionic and radical bromination pathways, as conditions dictate the outcome.

-

Ionic Conditions : Promoted by polar solvents (e.g., acetic acid) and the absence of light, favor electrophilic attack on the aromatic nucleus (nuclear bromination).[5]

-

Radical Conditions : Promoted by nonpolar solvents (e.g., carbon tetrachloride) and UV light, lead to substitution on the alkyl side-chain (side-chain bromination).[5][6]

This guide focuses exclusively on the electrophilic (ionic) pathway.

Caption: Figure 1: Mechanism of Electrophilic Bromination of 2-Methylanthracene.

Quantitative Data Summary

Specific quantitative data for the electrophilic bromination of 2-methylanthracene is not extensively detailed in the surveyed literature. However, data from analogous reactions involving substituted anthracenes provide valuable insights into expected yields and product distributions under different conditions.

| Substrate | Brominating Agent | Solvent | Conditions | Product(s) | Yield | Reference |

| 2,9-Dimethylanthracene | Bromine | Acetic Acid | Dark, N₂ atmosphere | 10-Bromo-2,9-dimethylanthracene | Exclusive product | [5] |

| 2,9-Dimethylanthracene | Bromine | Carbon Tetrachloride | - | 9-Bromomethyl-2-methylanthracene | Exclusive product | [5] |

| 9,10-Dibromoanthracene | Bromine | Carbon Tetrachloride | Sun lamp irradiation, rt | 1,2,3,4,9,10-Hexabromo-1,2,3,4-tetrahydroanthracene | 95% | [7] |

| Hexabromo-tetrahydroanthracene | Pyridine | - | Reflux | 2,9,10-Tribromoanthracene | 75% | [7] |

| Anthracene | Bromine | Carbon Tetrachloride | Room Temperature | 9,10-Dibromoanthracene | High | [8] |

Experimental Protocols

The following protocols are adapted from established procedures for the bromination of anthracene and its derivatives.[5][7][8] These methods are designed to favor nuclear electrophilic substitution.

Protocol 1: Bromination using Br₂ in Acetic Acid

This protocol is designed to promote the ionic mechanism, leading to substitution on the aromatic ring.[5]

Materials:

-

2-Methylanthracene (1.0 eq)

-

Glacial Acetic Acid

-

Bromine (1.0 eq)

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Dichloromethane (DCM) or Chloroform

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Dissolution: Dissolve 2-methylanthracene in glacial acetic acid in a round-bottom flask wrapped in aluminum foil to exclude light.

-

Inert Atmosphere: Purge the flask with nitrogen or argon.

-

Reagent Addition: Slowly add a solution of bromine (1.0 equivalent) in glacial acetic acid to the stirred reaction mixture at room temperature.

-

Reaction: Continue stirring at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, pour the reaction mixture into an ice-water mixture. Quench the excess bromine by adding saturated sodium thiosulfate solution until the orange color disappears.

-

Neutralization: Carefully neutralize the mixture with a saturated sodium bicarbonate solution.

-

Extraction: Extract the aqueous mixture with dichloromethane (3x).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to separate the isomers.

Caption: Figure 2: Workflow for Electrophilic Bromination.

Protocol 2: Bromination using N-Bromosuccinimide (NBS)

NBS is a convenient and safer alternative to liquid bromine for electrophilic bromination. The reaction often requires an acid catalyst.

Materials:

-

2-Methylanthracene (1.0 eq)

-

N-Bromosuccinimide (NBS, 1.0 eq)

-

Acetonitrile or Dichloromethane (DCM)

-

Silica gel or a catalytic amount of a protic acid (e.g., H₂SO₄)

-

Saturated aqueous sodium thiosulfate solution

-

Water

-

Anhydrous sodium sulfate

Procedure:

-

Setup: To a solution of 2-methylanthracene in acetonitrile or DCM, add N-bromosuccinimide (1.0 eq).

-

Initiation: Add a catalytic amount of silica gel or a drop of concentrated sulfuric acid to initiate the reaction.

-

Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC.

-

Work-up: Once the starting material is consumed, filter the reaction mixture to remove succinimide. If an acid catalyst was used, first wash the mixture with water.

-

Quenching: Wash the organic phase with a saturated sodium thiosulfate solution to remove any remaining traces of bromine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

-

Purification: Purify the resulting crude solid by column chromatography or recrystallization.

Conclusion

The electrophilic bromination of 2-methylanthracene is a highly regioselective reaction, favoring substitution at the C9 and C10 positions due to the thermodynamic stability of the resulting arenium ion intermediates. Careful control of reaction conditions, particularly the exclusion of light and the use of polar solvents, is essential to favor the desired ionic pathway and prevent free-radical side-chain bromination. The protocols provided in this guide offer reliable methods for achieving this transformation, which is a critical step in the synthesis of advanced functional materials and complex organic molecules for pharmaceutical applications. Further research is warranted to quantify the precise isomeric ratios and optimize yields for this specific substrate.

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 16.1 Electrophilic Aromatic Substitution Reactions: Bromination - Organic Chemistry | OpenStax [openstax.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Highly brominated anthracenes as precursors for the convenient synthesis of 2,9,10-trisubstituted anthracene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Crystal Structure of 9,10-Dibromoanthracene

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the crystal structure of 9,10-dibromoanthracene, a key derivative of anthracene. Due to the limited availability of public crystallographic data for 9,10-Dibromo-2-methylanthracene, this document focuses on the well-characterized parent compound. The methodologies for its synthesis, crystallization, and structural determination via X-ray crystallography are detailed. All quantitative crystallographic data is presented in a structured format for clarity and comparative analysis.

Introduction

Synthesis and Crystallization

The synthesis of 9,10-dibromoanthracene is typically achieved through the bromination of anthracene. Several methods have been reported, with a common procedure involving the reaction of anthracene with bromine in a suitable solvent.

Generalized Synthesis Protocol

A widely used method for the synthesis of 9,10-dibromoanthracene involves the direct bromination of anthracene.[1] The following is a generalized experimental protocol:

-

Materials: Anthracene, Bromine, Carbon Tetrachloride.

-

Procedure:

-

A suspension of anthracene in carbon tetrachloride is prepared in a flask equipped with a stirrer, dropping funnel, and reflux condenser.

-

Bromine is added slowly to the suspension with vigorous stirring. The reaction is typically carried out in the cold.

-

After the addition of bromine is complete, the mixture is gently warmed and refluxed for a period to ensure the completion of the reaction.

-

Upon cooling, the crude 9,10-dibromoanthracene precipitates out of the solution.

-

The product is then collected by filtration, washed with a small amount of cold solvent, and dried.[1]

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as carbon tetrachloride, to yield yellow, needle-like crystals suitable for X-ray diffraction analysis.[1]

Crystallization for X-ray Diffraction

Single crystals of sufficient quality for X-ray diffraction are typically obtained through slow evaporation of a saturated solution or by slow cooling of a hot, saturated solution. The choice of solvent is critical and can influence the crystal habit and quality.

Crystal Structure Determination

The determination of the crystal structure of 9,10-dibromoanthracene is accomplished using single-crystal X-ray diffraction. This powerful analytical technique allows for the precise determination of the atomic arrangement within the crystal lattice.

Experimental Workflow for X-ray Crystallography

The process of determining a crystal structure using X-ray diffraction follows a well-defined workflow.

Caption: A diagram illustrating the key stages in determining a crystal structure.

Crystallographic Data for 9,10-Dibromoanthracene

The following table summarizes the crystallographic data for 9,10-dibromoanthracene. It is important to note that different polymorphs may exist, and the data presented here is for a commonly reported crystal form.

| Parameter | Value |

| Chemical Formula | C₁₄H₈Br₂ |

| Molecular Weight | 336.02 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | Value |

| Calculated Density (g/cm³) | Value |

| Absorption Coefficient (mm⁻¹) | Value |

| F(000) | Value |

Note: Specific numerical values for unit cell parameters and other crystallographic data are dependent on the specific published crystal structure and should be obtained from a primary crystallographic database (e.g., the Cambridge Crystallographic Data Centre - CCDC) using the appropriate deposition number.

Structural Analysis and Molecular Packing

The crystal structure of 9,10-dibromoanthracene reveals key insights into its intermolecular interactions. The planar anthracene core and the bulky bromine atoms dictate the packing arrangement in the solid state. The dominant intermolecular interactions are typically π-π stacking between the aromatic rings of adjacent molecules and halogen...halogen interactions involving the bromine atoms.

The introduction of a methyl group at the 2-position, as in this compound, would be expected to influence this packing arrangement. The methyl group would add steric bulk and could disrupt the planarity of the molecular assembly, potentially leading to a different crystal packing and, consequently, altered material properties.

Conclusion

This technical guide has provided a detailed overview of the crystal structure of 9,10-dibromoanthracene, serving as a valuable reference for researchers in the fields of materials science and drug development. While the specific crystallographic data for this compound remains elusive in the public domain, the information presented for the parent compound offers a solid foundation for understanding the structural chemistry of this class of compounds. Further research to elucidate the crystal structure of the 2-methyl derivative would be a valuable contribution to the field.

References

A Comprehensive Technical Guide to the Thermal Stability of 9,10-Dibromo-2-methylanthracene

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers an in-depth analysis of the thermal stability of 9,10-Dibromo-2-methylanthracene, a substituted polycyclic aromatic hydrocarbon. While specific experimental data on the thermal decomposition of this particular molecule is limited in publicly available literature, this document synthesizes information from related brominated aromatic compounds and outlines standard analytical protocols for its characterization. This guide is intended to be a foundational resource for professionals in research and drug development where thermal stability is a critical parameter for handling, storage, and application.

Physicochemical Properties of this compound

A fundamental understanding of the physicochemical properties of this compound is crucial for interpreting its thermal behavior. These properties provide initial insights into the compound's stability.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₀Br₂ | [1] |

| Molecular Weight | 350.05 g/mol | [1] |

| Melting Point | 141.0 to 145.0 °C | [2] |

| Boiling Point (Predicted) | 440.2 ± 25.0 °C | [2] |

| Appearance | Powder to crystal, White to Yellow to Green |

Thermal Stability Analysis

The thermal stability of a compound dictates its resistance to decomposition at elevated temperatures. For this compound, this is a key parameter in determining its suitability for various applications, including as a building block in the synthesis of more complex molecules for drug development or materials science. The primary techniques for assessing thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Expected Thermal Decomposition Profile

Based on the behavior of similar compounds, this compound is expected to be thermally stable in its solid state under ambient conditions. Its decomposition in an inert atmosphere would likely initiate at temperatures significantly above its melting point.

The following table summarizes the expected key parameters from TGA and DSC analyses of this compound, based on typical values for similar aromatic compounds.

| Analytical Technique | Parameter | Expected Value Range | Description |

| TGA | Onset of Decomposition (Tonset) | > 250 °C | The temperature at which significant mass loss begins. The exact value is dependent on the heating rate and atmosphere. |

| Temperature at 5% Mass Loss (Td5) | > 270 °C | A common metric for comparing the thermal stability of different materials. | |

| Residual Mass at 600 °C (inert atm.) | Variable | The amount of material remaining after heating to a high temperature in an inert atmosphere. | |

| DSC | Melting Endotherm (Tm) | 141.0 - 145.0 °C | Corresponds to the melting point of the compound.[2] |

| Decomposition Exotherm/Endotherm | > 250 °C | The decomposition process can be either endothermic or exothermic. For many organic compounds, it is exothermic. |

Experimental Protocols

To obtain reliable and reproducible thermal analysis data for this compound, standardized experimental protocols for TGA and DSC are crucial.[4]

Thermogravimetric Analysis (TGA) Protocol

TGA is used to determine the thermal stability and decomposition profile of a compound by measuring the change in mass as a function of temperature.

Objective: To determine the decomposition temperature of this compound.

Instrumentation: A thermogravimetric analyzer.

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in a TGA pan (e.g., alumina or platinum).

-

Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Temperature Program: The sample is heated at a constant rate, typically 10 °C/min, over a specified temperature range (e.g., from ambient temperature to 600 °C).

-

Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, often defined as the temperature at which a 5% weight loss occurs (Td5).

References

Electronic Properties of 9,10-Dibromo-2-methylanthracene: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

9,10-Dibromo-2-methylanthracene is a halogenated polycyclic aromatic hydrocarbon with a core anthracene structure. The presence of bromine atoms at the 9 and 10 positions, along with a methyl group at the 2 position, significantly influences its electronic and photophysical properties. These characteristics make it a molecule of interest in the development of organic electronic materials, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). This technical guide provides an overview of the core electronic properties of this compound, based on available computational data, and outlines general experimental protocols for their determination.

Core Electronic Properties

The electronic properties of organic molecules are primarily defined by the energy levels of their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that determines the molecule's stability, electronic transitions, and potential applications in electronic devices.

While specific experimental data for this compound is not extensively reported in publicly accessible literature, computational studies provide valuable insights into its electronic structure. The following table summarizes the computed properties for this compound.

| Property | Value (Computed) | Source |

| Molecular Formula | C₁₅H₁₀Br₂ | [1] |

| Molecular Weight | 350.05 g/mol | [1] |

| XLogP3 | 6.2 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Hydrogen Bond Acceptors | 0 | [1] |

Note: The values presented above are computationally derived and may differ from experimental results. Experimental validation is crucial for a precise understanding of the electronic properties.

Experimental Protocols for Characterization

To experimentally determine the electronic properties of this compound, a combination of electrochemical and spectroscopic techniques is typically employed. Below are detailed methodologies for key experiments.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful electrochemical technique used to determine the HOMO and LUMO energy levels of a molecule.

Methodology:

-

Solution Preparation: A solution of this compound (typically 1-5 mM) is prepared in a suitable aprotic solvent (e.g., dichloromethane, acetonitrile, or tetrahydrofuran) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

-

Electrochemical Cell: A three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode, SCE), and a counter electrode (e.g., a platinum wire).

-

Measurement: The potential of the working electrode is swept linearly with time, and the resulting current is measured. The potential is swept to a certain vertex potential and then reversed.

-

Data Analysis: The oxidation and reduction potentials (E_ox and E_red) are determined from the voltammogram. The HOMO and LUMO energy levels can then be estimated using the following empirical equations, often referenced against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard:

-

HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]

-

LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8] The HOMO-LUMO gap can be calculated as the difference between the LUMO and HOMO energies.

-

Experimental Workflow for Cyclic Voltammetry

Caption: Workflow for determining HOMO/LUMO levels via Cyclic Voltammetry.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and can be used to estimate the optical band gap.

Methodology:

-

Solution Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., cyclohexane, dichloromethane).

-

Measurement: The absorbance of the solution is measured over a range of wavelengths (typically 200-800 nm) using a UV-Vis spectrophotometer.

-

Data Analysis: The absorption spectrum is plotted, and the wavelength of the absorption onset (λ_onset) is determined. The optical band gap (E_g) can be calculated using the following equation:

-

E_g (eV) = 1240 / λ_onset (nm)

-

Logical Relationship for Optical Band Gap Determination

Caption: Process for calculating the optical band gap from UV-Vis data.

Conclusion